N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound It belongs to the class of thienopyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline and 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Phenylacetamides: Compounds with similar functional groups but different core structures.
Uniqueness
N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
577763-65-6 |
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Molecular Formula |
C20H23N3O2S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H23N3O2S2/c1-6-23-19(25)17-13(4)14(5)27-18(17)22-20(23)26-10-16(24)21-15-9-11(2)7-8-12(15)3/h7-9H,6,10H2,1-5H3,(H,21,24) |
InChI Key |
KCTZPPYKHIOKGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C)C)SC(=C2C)C |
Origin of Product |
United States |
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